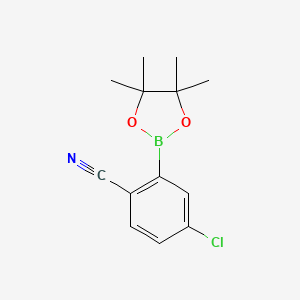

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

描述

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C13H15BClNO2 and its molecular weight is 263.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds are often used in the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Mode of Action

The compound interacts with its targets through a process called phosphitylation. This process involves the addition of a phosphite group to a molecule, which can change the molecule’s properties and reactivity .

Biochemical Pathways

The phosphitylation process can be part of various biochemical pathways, particularly those involving the formation of glycosyl donors and ligands .

Result of Action

The phosphitylation process can result in the formation of useful glycosyl donors and ligands, which can have various effects at the molecular and cellular level .

生物活性

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1073371-77-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 253.53 g/mol

- Boiling Point : Approximately 371.2°C

- Toxicity : Classified as harmful if swallowed or in contact with skin (H302, H312) .

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating key signaling pathways. One notable pathway involves the inhibition of NF-κB activity. For instance, compounds in related studies have demonstrated the ability to significantly reduce TNF-α-induced NF-κB activity in vascular smooth muscle cells .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study on quinoxaline derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines like IL-1β and TNF-α in monocytes. The lead compound exhibited an IC50 value of approximately 25 pM against LPS-induced NF-κB activity . -

Cytotoxicity :

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential . -

Antiparasitic Activity :

A related compound was tested for its efficacy against Plasmodium berghei in murine models. The study reported a reduction in parasitemia by 30% at a dosage of 40 mg/kg . This suggests that structural modifications can enhance the biological efficacy of dioxaborolane-containing compounds.

科学研究应用

Organic Synthesis

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is utilized as a reagent in various organic synthesis reactions. Its boron moiety facilitates coupling reactions and the formation of carbon-boron bonds. This compound can act as a versatile building block for synthesizing complex organic molecules.

Key Reactions :

- Suzuki Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

The incorporation of boron into pharmaceutical compounds has been shown to enhance their biological activity. The compound's structure allows it to interact with biological targets effectively.

Case Studies :

- Anticancer Activity : Research has indicated that boron-containing compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have explored the potential of this compound as a lead structure for developing new anticancer agents.

Materials Science

The unique properties of boron compounds make them suitable for applications in materials science, particularly in the development of new polymers and composites.

Applications :

- Polymerization Initiators : The compound can serve as an initiator for polymerization processes, leading to the formation of novel materials with tailored properties.

属性

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMXNGTXQFEURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。